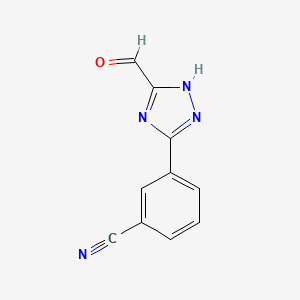
3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile is a heterocyclic compound that features a triazole ring fused with a benzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile typically involves the formation of the triazole ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of aminoguanidine with aromatic aldehydes can lead to the formation of the triazole ring, which can then be further functionalized to introduce the benzonitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the triazole ring.
Major Products
Oxidation: 3-(5-Carboxyl-4H-1,2,4-triazol-3-YL)benzonitrile.
Reduction: 3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzylamine.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-YL)benzonitrile: Similar structure but with an amino group instead of a formyl group.
3-(5-Carboxyl-4H-1,2,4-triazol-3-YL)benzonitrile: Oxidized form with a carboxyl group.
3-(5-Methyl-4H-1,2,4-triazol-3-YL)benzonitrile: Methylated derivative.
Uniqueness
3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry. Its potential biological activities also make it a valuable compound for medicinal research .
Properties
Molecular Formula |
C10H6N4O |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-(5-formyl-1H-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-7-2-1-3-8(4-7)10-12-9(6-15)13-14-10/h1-4,6H,(H,12,13,14) |
InChI Key |
FLLCSBPEQKWJQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNC(=N2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















